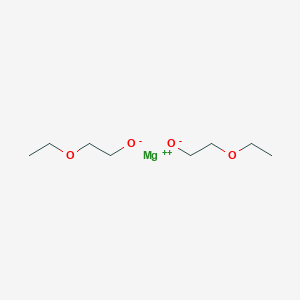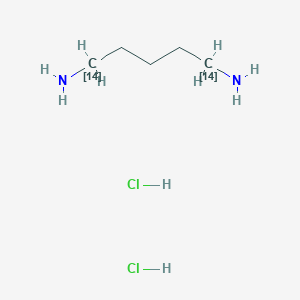
(1,5-14C2)Pentane-1,5-diamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-14C2)Pentane-1,5-diamine;dihydrochloride, also known as [14C]cadaverine, is a radiolabeled compound used in scientific research. It is a diamine that is produced by the breakdown of amino acids in living and dead organisms. This compound has been used in various studies to investigate the metabolism and physiological effects of diamines.
Mécanisme D'action
The mechanism of action of [14C]cadaverine is not well understood. It is believed to act as a substrate for various enzymes involved in the metabolism of diamines. It may also interact with various receptors and ion channels in the body, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
[14C]cadaverine has been shown to have various biochemical and physiological effects. It has been shown to stimulate the growth of certain plant species, as well as to induce the formation of adventitious roots in plants. In animals, it has been shown to increase the synthesis of certain neurotransmitters, as well as to increase the activity of certain enzymes involved in the metabolism of diamines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [14C]cadaverine in lab experiments is that it allows for the tracking of the compound in various biological systems. This can provide valuable information on the metabolism and physiological effects of diamines. However, one limitation of using [14C]cadaverine is that it is a radiolabeled compound, which can pose certain safety risks in the lab.
Orientations Futures
There are many potential future directions for research involving [14C]cadaverine. One potential direction is to investigate the role of diamines in the regulation of plant growth and development. Another potential direction is to investigate the metabolism and physiological effects of diamines in various animal models. Additionally, it may be possible to develop new drugs or therapies based on the physiological effects of diamines.
Méthodes De Synthèse
The synthesis of [14C]cadaverine involves the reaction of [14C]carbon dioxide with ethylene oxide to produce [14C]monoethanolamine. This is followed by the reaction of monoethanolamine with 1,5-dibromopentane to produce [14C]pentane-1,5-diamine. Finally, the dihydrochloride salt of the diamine is obtained by reacting it with hydrochloric acid.
Applications De Recherche Scientifique
[14C]cadaverine has been used in various scientific studies to investigate the metabolism and physiological effects of diamines. It has been used in studies to investigate the uptake and transport of diamines in plants, as well as the role of diamines in the regulation of plant growth and development. It has also been used in studies to investigate the metabolism and excretion of diamines in animals, as well as their role in various physiological processes.
Propriétés
Numéro CAS |
10581-69-8 |
|---|---|
Nom du produit |
(1,5-14C2)Pentane-1,5-diamine;dihydrochloride |
Formule moléculaire |
C5H16Cl2N2 |
Poids moléculaire |
179.08 g/mol |
Nom IUPAC |
(1,5-14C2)pentane-1,5-diamine;dihydrochloride |
InChI |
InChI=1S/C5H14N2.2ClH/c6-4-2-1-3-5-7;;/h1-7H2;2*1H/i4+2,5+2;; |
Clé InChI |
FGNLEIGUMSBZQP-XEQJABFXSA-N |
SMILES isomérique |
C(C[14CH2]N)C[14CH2]N.Cl.Cl |
SMILES |
C(CCN)CCN.Cl.Cl |
SMILES canonique |
C(CCN)CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





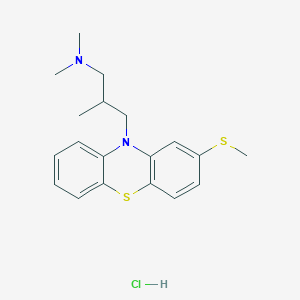
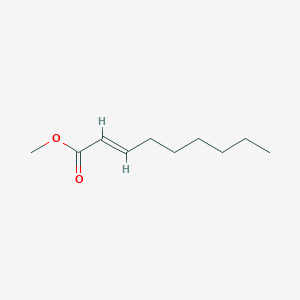
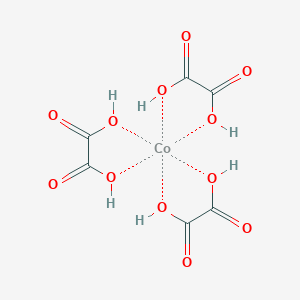
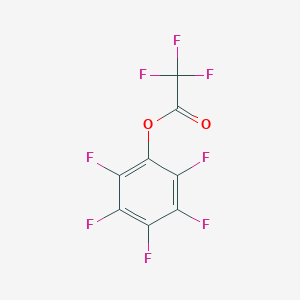

![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
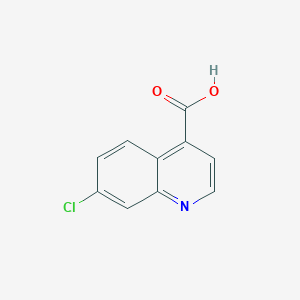
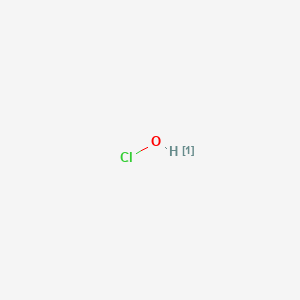
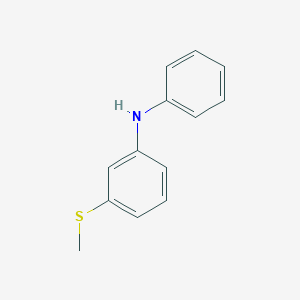
![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
